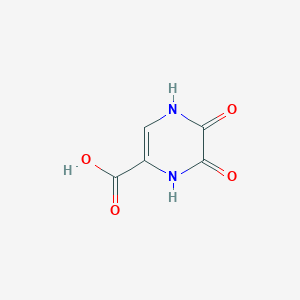

5,6-Dihydroxypyrazine-2-carboxylic acid

Description

Overview of Pyrazine-2-carboxylic Acid Derivatives in Medicinal Chemistry and Biochemistry

Pyrazine-2-carboxylic acid and its derivatives represent a significant class of heterocyclic compounds with a wide array of applications in medicinal chemistry and biochemistry. The pyrazine (B50134) ring, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, imparts unique physicochemical properties to these molecules. The addition of a carboxylic acid group at position 2 further enhances their potential for biological activity and allows for diverse chemical modifications.

Derivatives of pyrazine-2-carboxylic acid have been extensively investigated for their therapeutic potential. A notable example is Pyrazinamide (B1679903), a primary drug used in the treatment of tuberculosis. rjpbcs.com Its metabolite, pyrazinoic acid (pyrazine-2-carboxylic acid), has also been studied for its activity against resistant strains of Mycobacterium tuberculosis. wikipedia.org The core structure is a versatile scaffold for developing new therapeutic agents. Research has demonstrated that various substituted pyrazine-2-carboxylic acid amides and other derivatives exhibit a broad spectrum of biological activities. rjpbcs.comnih.gov These activities are often influenced by the nature and position of substituents on the pyrazine ring, which can modulate properties like lipophilicity and electronic distribution. nih.gov

For instance, the condensation of substituted pyrazine-2-carboxylic acids with various anilines has yielded amides with significant antimycobacterial and antifungal properties. nih.gov Similarly, 5-aroylpyrazine-2-carboxylic acid derivatives have shown promising activity against Mycobacterium tuberculosis and various fungal strains. nih.gov The versatility of this scaffold is further highlighted by its use in developing agents with anti-inflammatory, anticancer, and antidiabetic properties. rjpbcs.com

Table 1: Selected Biological Activities of Pyrazine-2-carboxylic Acid Derivatives

| Derivative Class | Biological Activity | Research Focus |

|---|---|---|

| Substituted Amides | Antimycobacterial, Antifungal, Photosynthesis-Inhibiting | Investigating the role of lipophilicity in biological activity. nih.gov |

| 5-Aroylpyrazine-2-carbothioamides | Antituberculotic, Antifungal | Thioamide derivatives showing higher antimicrobial activity than corresponding amides. nih.gov |

| Piperazine (B1678402) Derivatives | Antimicrobial, Antioxidant | Synthesis and evaluation against various bacterial and fungal strains. rjpbcs.com |

Significance of Hydroxylated Pyrazine Core Structures in Chemical Biology

The introduction of hydroxyl (-OH) groups onto the pyrazine core significantly influences the molecule's chemical and biological properties. Hydroxylation increases the polarity and hydrogen-bonding capacity of the pyrazine ring, which can be crucial for interactions with biological targets such as enzymes and receptors. Hydroxypyrazines can exist in tautomeric forms, such as the pyridinone form, which further diversifies their structural and functional potential. frontiersin.orgnih.gov

For example, 5-hydroxypyrazine-2-carboxylic acid exists in equilibrium with its tautomer, 5-oxo-5,6-dihydro-2-pyrazinecarboxylic acid. sigmaaldrich.com This tautomerism can play a critical role in how the molecule is recognized and processed in biological systems. Dihydroxylated pyrazines, such as pyrazine-2,5-diol, are also of interest. nih.gov These structures can act as both hydrogen bond donors and acceptors, a property that is highly valuable in drug design. frontiersin.org

The presence of hydroxyl groups can also be a key feature in the design of compounds that mimic natural substrates or interact with specific active sites in proteins. The strategic placement of hydroxyl groups on a heterocyclic scaffold is a common strategy in medicinal chemistry to enhance binding affinity and specificity. In the context of pyrazines, hydroxylation can lead to derivatives with unique electronic properties and reactivity, making them valuable intermediates in the synthesis of more complex molecules. acs.org

Contextualization of 5,6-Dihydroxypyrazine-2-carboxylic Acid within Pyrazine and Pyridine (B92270) Analogues

This compound is a member of the azine family of heterocycles, which also includes pyridines and pyridazines. nih.gov The arrangement and number of nitrogen atoms within the aromatic ring differentiate these structures and confer distinct physicochemical properties that are critical in drug design and molecular recognition. nih.govblumberginstitute.org

Pyridine, containing a single nitrogen atom, is a ubiquitous scaffold in medicinal chemistry, often used to improve water solubility and serve as a hydrogen bond acceptor. nih.govresearchgate.net Pyrazine, with its two para-oriented nitrogen atoms, has a different dipole moment and electronic distribution compared to pyridine. nih.gov Pyridazine, with two adjacent nitrogen atoms, presents yet another set of properties, including a high dipole moment and robust dual hydrogen-bonding capacity. nih.gov

This compound, with its two hydroxyl groups and a carboxylic acid function, combines the features of a pyrazine core with strong hydrogen-bonding and chelating capabilities. This positions it as a unique structure compared to simpler pyridine carboxylic acids or non-hydroxylated pyrazine analogues. Its properties are also distinct from those of its indole (B1671886) analogue, 5,6-dihydroxyindole-2-carboxylic acid (DHICA), a key precursor in melanin (B1238610) biosynthesis, which highlights how different heterocyclic cores with similar functionalization can have vastly different biological roles. nih.govnih.gov

Table 2: Comparative Properties of Pyridine, Pyrazine, and Pyridazine Heterocycles

| Property | Pyridine | Pyrazine | Pyridazine |

|---|---|---|---|

| Nitrogen Atoms | 1 | 2 (at positions 1, 4) | 2 (at positions 1, 2) |

| Dipole Moment | Moderate | Low (Zero in unsubstituted) | High nih.gov |

| Basicity | Weakly basic | Very weakly basic | Weakly basic nih.gov |

| Hydrogen Bonding | Acceptor | Dual Acceptor | Dual Acceptor nih.gov |

| Solubility | Generally improves water solubility researchgate.net | Can be less lipophilic than pyridine nih.gov | Can be less lipophilic than pyridine nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

5,6-dioxo-1,4-dihydropyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O4/c8-3-4(9)7-2(1-6-3)5(10)11/h1H,(H,6,8)(H,7,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKJAAQNJIUKDQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)C(=O)N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00504553 | |

| Record name | 5,6-Dioxo-1,4,5,6-tetrahydropyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00504553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77168-80-0 | |

| Record name | 5,6-Dioxo-1,4,5,6-tetrahydropyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00504553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes to 5,6-Dihydroxypyrazine-2-carboxylic Acid

The synthesis of this compound can be approached through several advanced methodologies, including the reduction of specific precursors, cyclization of pyrazine (B50134) derivatives, and comprehensive multi-step strategies.

A primary and direct route to obtaining this compound involves the reduction of its corresponding diketo precursor, 5,6-dioxopyrazine-2-carboxylic acid. This transformation specifically targets the two keto groups at the 5 and 6 positions of the pyrazine ring, converting them into hydroxyl groups. The reaction is a standard reduction process where the pyrazine backbone remains intact.

The selection of the reducing agent is critical to ensure that the carboxylic acid moiety is not affected. Mild reducing agents are typically preferred for this type of selective transformation.

Table 1: Reduction of 5,6-Dioxopyrazine-2-carboxylic Acid

| Precursor | Product | Type of Reaction | Key Transformation |

|---|

The construction of the dihydroxylated pyrazine carboxylic acid core can be achieved through cyclization reactions. These methods often involve the condensation of α-dicarbonyl compounds with α-amino acids or their derivatives. The strategic choice of precursors allows for the introduction of desired functional groups onto the pyrazine ring during its formation. tandfonline.comgoogle.com

Following the initial synthesis of a pyrazine ring, controlled functionalization is a key strategy. researchgate.netrsc.org For instance, pyrazine derivatives can undergo various chemical transformations, including nitration, acetylation, bromination, and amidation, to introduce or modify substituents. imist.ma Oxidative cyclization is another advanced tactic used for creating functionalized pyrazine-based heterocyclic systems. researchgate.net These methods provide pathways to versatile pyrazine building blocks that can be further elaborated into target molecules like this compound. researchgate.net

Complex, multi-step synthetic routes are often necessary to achieve highly functionalized pyrazines such as this compound. These strategies provide the flexibility to introduce substituents in a controlled manner. An illustrative example can be seen in the synthesis of the related antiviral agent favipiravir (B1662787) (6-fluoro-3-hydroxypyrazine-2-carboxamide), which often starts from simpler pyrazine precursors. researchgate.net

One such strategy begins with 3-aminopyrazine-2-carboxylic acid. researchgate.net A sequence of reactions, including diazotization to replace the amino group, followed by hydroxylation, can be envisioned. Another approach starts with 3-hydroxypyrazine-2-carboxylic acid, which undergoes further functionalization, such as nitration and subsequent reduction, to introduce the second hydroxyl group. researchgate.net A synthetic method for the related 6-fluoro-3-hydroxypyrazine-2-carboxylic acid starts from 3-aminopyrazine-2-carboxylic acid methyl ester and proceeds through a five-step reaction sequence involving chlorination, diazotization, fluorination, and hydrolysis. google.com These multi-step approaches highlight the importance of sequential, controlled reactions to build the desired substitution pattern on the pyrazine ring.

Chemical Reactivity and Derivatization of this compound

The chemical character of this compound is defined by its three functional groups: a carboxylic acid, two hydroxyl groups, and the two nitrogen atoms within the aromatic ring. Each of these sites offers opportunities for specific chemical transformations.

The carboxylic acid group is a prime site for derivatization through esterification and amidation. These reactions are fundamental in modifying the compound's properties.

Esterification: The conversion of the carboxylic acid to an ester can be achieved by reacting it with an alcohol in the presence of an acid catalyst. google.com For heterocyclic carboxylic acids, this reaction typically proceeds by heating the acid with the desired alcohol. google.com Alternatively, diazoalkanes can be used to form esters, offering a reaction pathway that avoids harsh acidic conditions. nih.gov

Amidation: The formation of amides from the carboxylic acid moiety is a common and significant transformation. imist.ma This typically requires the activation of the carboxylic acid using a coupling agent, followed by reaction with a primary or secondary amine. rjpbcs.com The choice of coupling agent is crucial for achieving high yields and minimizing side reactions, especially given the presence of the reactive hydroxyl groups on the pyrazine ring. researchgate.netmdpi.com Protecting the hydroxyl groups before amidation may be necessary to prevent them from acting as competing nucleophiles. mdpi.comnih.gov

Table 2: Common Coupling Agents for Amidation

| Coupling Agent | Abbreviation | Notes |

|---|---|---|

| Propylphosphonic anhydride (B1165640) | T3P | A versatile reagent for forming amide bonds. rjpbcs.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC / EDAC | A water-soluble carbodiimide (B86325) often used with an additive like HOBt. nih.govthermofisher.com |

| Dicyclohexylcarbodiimide | DCC | Widely used in organic solvents to promote amide formation. thermofisher.com |

| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | An effective coupling agent, often used with a non-nucleophilic base like DIPEA. mdpi.comnih.gov |

The two hydroxyl groups and the ring nitrogen atoms also contribute significantly to the compound's reactivity profile.

Hydroxyl Groups: The phenolic hydroxyl groups are nucleophilic and can undergo reactions typical for this functional group, such as O-alkylation and O-acylation, to form ethers and esters, respectively. youtube.com These reactions typically require a base to deprotonate the hydroxyl group, forming a more potent nucleophile. researchgate.net The reactivity of these groups can also be influenced by the formation of intramolecular hydrogen bonds. researchgate.net Oxidation of the dihydroxy system to the corresponding quinone is also a potential reaction, similar to the oxidation of other dihydroxyaromatic compounds like DHICA. nih.govresearchgate.net

Ring Nitrogen Atoms: The nitrogen atoms in the pyrazine ring possess lone pairs of electrons in sp2 hybridized orbitals. youtube.com Unlike the nitrogen in pyrrole, these lone pairs are not part of the aromatic π-system and are available to act as proton acceptors, making the compound basic. youtube.comlibretexts.orgyoutube.com However, their basicity is generally lower than that of aliphatic amines because the sp2 orbitals have more s-character, holding the electrons closer to the nucleus. youtube.comlibretexts.org These nitrogen atoms can react with electrophiles, such as alkyl halides in alkylation reactions or peroxy acids in oxidation reactions to form N-oxides. youtube.com Their nucleophilicity can be reduced by the electron-withdrawing effects of the other substituents on the ring. srce.hr

Nucleophilic and Electrophilic Substitution Patterns

The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electronic nature dictates its reactivity towards substitution reactions. Generally, the pyrazine nucleus is resistant to electrophilic substitution reactions because the nitrogen atoms deactivate the ring towards attack by electrophiles. youtube.comresearchgate.net Electrophilic attack, if it occurs, would require forceful conditions and happens at the ring nitrogen atoms, such as in protonation or N-alkylation. youtube.com

Conversely, the electron-deficient character of the ring makes it susceptible to nucleophilic substitution. thieme-connect.de This reactivity is enhanced in halopyrazines, where a halogen atom can be displaced by a nucleophile. For these reactions to proceed on pyrazines bearing electron-donating groups, more forcing conditions may be required. thieme-connect.de The mechanism is often an addition-elimination pathway, although ring-opening-ring-closure (ANRORC) mechanisms have also been observed, leading to substitution at unexpected positions or ring transformation into other heterocycles like imidazoles. thieme-connect.de

In the specific case of this compound, the reactivity is modulated by the substituents. The two hydroxyl groups are electron-donating by resonance, which would counteract the electron-withdrawing effect of the nitrogen atoms to some extent, potentially making electrophilic substitution less difficult than on the parent pyrazine, although still challenging. The carboxylic acid group is an electron-withdrawing group, further deactivating the ring towards electrophiles but potentially activating it for certain nucleophilic attacks.

Homolytic or radical substitution is also a viable pathway for the pyrazine ring system. thieme-connect.de For instance, homolytic aroylation of the pyrazine nucleus has been achieved using various substituted aromatic carbaldehydes to afford aroylpyrazine derivatives. researchgate.net

Table 1: General Substitution Patterns of the Pyrazine Ring

| Reaction Type | Reactivity | Notes |

|---|---|---|

| Electrophilic Substitution | Low | The ring is deactivated. Attack occurs at nitrogen under favorable conditions. youtube.com |

| Nucleophilic Substitution | Favorable | Particularly on halopyrazines. May require forcing conditions if electron-donating groups are present. thieme-connect.de |

| Radical Substitution | Favorable | Acylations and amidations have been reported. thieme-connect.de |

Oxidation and Reduction Pathways of the Pyrazine Ring System

The pyrazine ring system can undergo both oxidation and reduction, although the aromatic ring itself is relatively stable to oxidizing agents. researchgate.net

Oxidation: The pyrazine ring is generally more resistant to oxidation by agents like alkaline permanganate (B83412) than the benzene (B151609) ring. researchgate.net However, oxidation can be achieved under specific conditions. For example, singlet oxygen can add to substituted pyrazines to form stable endo-peroxides in high yield. rsc.org These peroxides can be subsequently reduced to the corresponding diols. rsc.org The nitrogen atoms in the pyrazine ring can also be oxidized to form N-oxides. The oxidation of 5,6-dioxopyrazine-2-carboxylic acid, a related compound, can lead to more oxidized derivatives.

Reduction: Reduction of the pyrazine ring is a more common transformation. Complete reduction with three moles of hydrogen leads to the formation of piperazines. thieme-connect.de A variety of reducing agents and methods have been employed for this purpose. Electrochemical reduction of pyrazines in an alkaline medium initially yields highly oxidizable 1,4-dihydropyrazines. cdnsciencepub.com These unstable intermediates then isomerize to more stable 1,2- or 1,6-dihydropyrazines. cdnsciencepub.com The specific product of reduction depends on the reagents and conditions used. For instance, the reduction of 5,6-dioxopyrazine-2-carboxylic acid with agents like sodium borohydride (B1222165) is a pathway to form this compound.

Table 2: Common Reagents for Oxidation and Reduction of Pyrazines

| Transformation | Reagent/Method | Product Type | Reference |

|---|---|---|---|

| Oxidation | Singlet Oxygen (¹O₂) | endo-Peroxide | rsc.org |

| Oxidation | Hydrogen Peroxide, Catalysts | Further oxidized derivatives | |

| Reduction | Sodium in Ethanol/Pentanol | Piperazine (B1678402) | thieme-connect.de |

| Reduction | Catalytic Hydrogenation (Ni, Pt, Pd) | Piperazine | thieme-connect.de |

| Reduction | Sodium Borohydride | Dihydroxy derivative (from Dioxo precursor) |

| Reduction | Electrochemical Reduction | Dihydropyrazine | cdnsciencepub.com |

Synthesis of Conjugates and Prodrugs

The carboxylic acid and dihydroxyl functionalities of this compound are ideal handles for the synthesis of conjugates and prodrugs. Prodrug strategies are often employed to improve physicochemical properties such as water solubility, stability, or bioavailability. nih.gov

Amide and Ester Formation: A common strategy involves the modification of the carboxylic acid group to form esters or amides. nih.gov The synthesis of novel pyrazine-2-carboxylic acid derivatives has been accomplished by coupling various substituted pyrazine-2-carboxylic acids with piperazines. rjpbcs.com This coupling is efficiently mediated by reagents like propyl phosphonic anhydride (T3P). rjpbcs.com

For a molecule like this compound, a synthetic strategy similar to that used for 5,6-dihydroxyindole-2-carboxylic acid (DHICA) amides would likely be necessary. nih.gov This involves the protection of the reactive dihydroxyl (catechol) moiety, often by acetylation, prior to the amide bond formation. nih.gov After coupling the protected acid with an amine using a coupling agent (e.g., HATU/DIPEA), the protecting groups can be removed under mild conditions to yield the final amide conjugate. nih.gov

Prodrugs for Improved Solubility: Ester prodrugs can be designed to mask the charged carboxylate group, facilitating absorption. nih.gov Acyloxy ester and alkyloxycarbonyloxyalkyl ester prodrugs, for example, are often designed to be rapidly cleaved by plasma esterases to release the parent drug in vivo. nih.gov This approach could be applied to this compound to enhance its pharmacokinetic profile.

Table 3: Reagents for Conjugate and Prodrug Synthesis

| Functional Group Targeted | Reaction | Coupling Reagents / Method | Reference |

|---|---|---|---|

| Carboxylic Acid | Amide Formation | T3P, HATU/DIPEA, EDC/HOBt | rjpbcs.comnih.gov |

| Carboxylic Acid | Ester Formation | Reaction with various anhydrides | mdpi.com |

| Dihydroxyl Group | Protection | Acetic anhydride/Pyridine (B92270) | nih.gov |

Catalytic Approaches in this compound Synthesis and Transformation

Catalysis plays a crucial role in both the synthesis and subsequent transformation of pyrazine derivatives, including this compound.

Catalysis in Synthesis: The synthesis of the pyrazine ring itself can be achieved through catalytic methods. For example, the intramolecular diaminocyclization of ethylenediamine (B42938) followed by dehydrogenation over a copper chromite catalyst yields the pyrazine ring. youtube.com While specific catalytic routes to this compound are not extensively detailed, general methods for pyrazine synthesis often involve a final oxidation step, for which various catalysts can be employed. researchgate.net

Catalysis in Transformations: The functional groups of this compound are amenable to various catalytic transformations.

Catalytic Hydrogenation: The pyrazine ring can be hydrogenated to a piperazine ring. Asymmetric hydrogenation of pyrazinecarboxylic acid derivatives to optically active piperazine-2-carboxylic acid derivatives has been successfully carried out using catalytically active, optically active rhodium complexes. google.com This highlights a pathway for creating chiral derivatives from a pyrazine precursor.

Catalytic Oxidation: Vanadium complexes, particularly when used with pyrazine-2-carboxylic acid (PCA) as a co-catalyst, are effective for the oxidation of various organic substrates like alkanes using hydrogen peroxide and air. researchgate.netrsc.org In this system, PCA acts as a crucial ligand that complexes with the vanadium center, forming the active catalytic species. rsc.org This demonstrates the use of a pyrazine carboxylic acid itself as a component of a powerful catalytic system.

Catalytic C-O Bond Cleavage: Bifunctional noble metal catalysts are used for the catalytic transformation of related bio-based molecules like 2,5-furandicarboxylic acid (FDCA) into other valuable chemicals, which involves hydrogenation and C-O-C bond cleavage. researchgate.net Similar catalytic strategies could potentially be explored for the transformation of this compound.

Table 4: Catalytic Systems in Pyrazine Chemistry

| Application | Catalyst System | Transformation | Reference |

|---|---|---|---|

| Ring Synthesis | Copper Chromite | Dehydrogenation of dihydropyrazine | youtube.com |

| Ring Reduction | Optically Active Rhodium Complexes | Asymmetric hydrogenation to piperazine | google.com |

| Substrate Oxidation | [n-Bu₄N]VO₃ / Pyrazine-2-carboxylic acid | Alkane hydroperoxidation | rsc.org |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of 5,6-Dihydroxypyrazine-2-carboxylic Acid and Derivatives

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. It provides precise information about the carbon-hydrogen framework, the chemical environment of individual nuclei, and their spatial relationships.

The ¹H and ¹³C NMR spectra of this compound are predicted to show characteristic signals corresponding to the pyrazine (B50134) ring, the carboxylic acid group, and the hydroxyl groups. While specific experimental data for this exact molecule is not widely published, analysis of related pyrazine and carboxylic acid derivatives allows for the reliable prediction of chemical shifts.

In the ¹H NMR spectrum, the lone proton on the pyrazine ring is expected to appear as a singlet in the downfield region, typically between 8.0 and 9.0 ppm, due to the deshielding effect of the electronegative nitrogen atoms in the aromatic ring. acs.org The proton of the carboxylic acid group is highly deshielded and characteristically appears as a broad singlet between 10.0 and 13.0 ppm. libretexts.org The signals for the two hydroxyl protons can vary significantly in position and may also appear as broad singlets, their chemical shift being highly dependent on solvent, concentration, and temperature due to hydrogen bonding.

In the ¹³C NMR spectrum, the carbon atom of the carboxylic acid group is typically found in the 160-180 ppm range. libretexts.org The carbons of the pyrazine ring would display signals influenced by the attached functional groups. The carbon atom bearing the carboxylic acid group and the two carbons bearing the hydroxyl groups would be significantly shifted downfield compared to an unsubstituted pyrazine.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data from analogous structures.

| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Pyrazine-H | ~8.0 - 9.0 | Singlet, deshielded by ring nitrogens. |

| ¹H | -COOH | ~10.0 - 13.0 | Broad singlet, subject to hydrogen exchange. libretexts.org |

| ¹H | -OH | Variable | Broad singlets, position is solvent and concentration dependent. |

| ¹³C | -COOH | ~160 - 180 | Deshielded carbonyl carbon. libretexts.org |

| ¹³C | Pyrazine Ring Carbons | ~130 - 160 | Positions influenced by -OH and -COOH substituents. |

To unambiguously assign the ¹H and ¹³C signals and confirm the substitution pattern of the pyrazine ring, two-dimensional (2D) NMR experiments are employed. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling. For a derivative with multiple protons on the pyrazine ring, COSY would reveal which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the pyrazine proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum. ias.ac.in

Table 2: Expected 2D NMR Correlations for Structural Confirmation

| Experiment | Correlating Nuclei | Expected Key Correlations | Information Gained |

|---|---|---|---|

| HSQC | ¹H-¹³C (1-bond) | Pyrazine-H ↔ Pyrazine-C | Confirms the C-H attachment on the pyrazine ring. ias.ac.in |

| HMBC | ¹H-¹³C (2-3 bonds) | Pyrazine-H ↔ -C OOH Pyrazine-H ↔ Adjacent Ring Carbons OH ↔ Ring Carbons (C5, C6) | Confirms the position of the carboxylic acid group and hydroxyl groups relative to the ring proton. nih.govias.ac.in |

Conformational analysis investigates the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. nih.gov For this compound, the primary conformational flexibility arises from the rotation around the single bond connecting the carboxylic acid group to the pyrazine ring. This rotation can be influenced by steric hindrance and intramolecular hydrogen bonding.

NMR spectroscopy can probe these conformational preferences. nih.govauremn.org.br By measuring nuclear Overhauser effects (NOE), one can determine the spatial proximity between the carboxylic acid proton (or hydroxyl protons) and the pyrazine ring proton. Low-temperature NMR studies can "freeze out" the rotation, allowing for the observation of individual conformers and the determination of their relative populations and the energy barrier for interconversion. rsc.orgresearchgate.net

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

FTIR and Raman spectroscopy measure the vibrational frequencies of a molecule's functional groups. These techniques are complementary and provide a detailed "fingerprint" of the compound, offering insights into bonding, structure, and intermolecular interactions like hydrogen bonding.

The infrared spectrum of this compound is dominated by the characteristic vibrations of its functional groups.

Hydroxyl (-OH) and Carboxyl (O-H) Groups: The O-H stretching vibration of the carboxylic acid group typically appears as a very broad and strong absorption in the 2500–3300 cm⁻¹ region, which is characteristic of the hydrogen-bonded dimer form. libretexts.org The phenolic -OH groups also give rise to a broad absorption, usually in the 3200-3600 cm⁻¹ range.

Carbonyl (C=O) Group: A strong, sharp absorption corresponding to the C=O stretching of the carboxylic acid is expected around 1700-1725 cm⁻¹. The exact position is sensitive to hydrogen bonding.

Pyrazine Ring: The pyrazine moiety exhibits several characteristic vibrations, including C=C and C=N stretching modes in the 1400–1600 cm⁻¹ region and various ring breathing and deformation modes at lower frequencies. researchgate.net C-H in-plane and out-of-plane bending vibrations are also expected.

Raman spectroscopy is particularly useful for observing the symmetric vibrations of the pyrazine ring, which may be weak or absent in the IR spectrum. nih.gov

Table 3: Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Frequency Range (cm⁻¹) | Assignment | Spectroscopy | Notes |

|---|---|---|---|

| 3600 - 3200 | O-H Stretch (Hydroxyl) | FTIR | Broad peak due to hydrogen bonding. |

| 3300 - 2500 | O-H Stretch (Carboxylic Acid) | FTIR | Very broad, strong absorption characteristic of dimers. libretexts.org |

| 1725 - 1700 | C=O Stretch (Carboxylic Acid) | FTIR | Strong, sharp peak. |

| 1600 - 1400 | C=C and C=N Ring Stretching | FTIR/Raman | Characteristic of the pyrazine aromatic system. researchgate.net |

| 1300 - 1200 | C-O Stretch | FTIR | Associated with both carboxyl and hydroxyl groups. |

Vibrational spectroscopy is exceptionally sensitive to hydrogen bonding and tautomeric equilibria. This compound can potentially exist in different tautomeric forms, primarily through keto-enol tautomerization where a proton transfers from a hydroxyl group to a ring nitrogen, creating a pyrazinone structure. conicet.gov.ar

Intramolecular hydrogen bonds, for instance between the adjacent hydroxyl groups or between a hydroxyl group and a ring nitrogen, can significantly influence the molecular geometry and the vibrational frequencies. conicet.gov.ar Intermolecular hydrogen bonding, most notably the formation of a cyclic dimer between two carboxylic acid groups, strongly affects the O-H and C=O stretching bands. libretexts.org

FTIR studies can distinguish between different tautomers. For example, the formation of a keto group (C=O) in a pyrazinone tautomer would introduce a new carbonyl stretching band in the IR spectrum, while the phenolic O-H stretching band would diminish or disappear. nih.gov The position and shape of these bands are finely modulated by the solvent environment and electronic nature of other substituents, making vibrational spectroscopy a powerful tool for investigating these subtle but crucial structural equilibria. conicet.gov.arnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Currently, there are no specific published UV-Vis absorption maxima (λmax) for this compound in scientific literature.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

Detailed experimental HRMS fragmentation data for this compound is not available in the reviewed literature.

In principle, HRMS would be used to determine the precise mass of the molecular ion, which allows for the unambiguous determination of its elemental composition. For this compound (C₅H₄N₂O₄), the expected exact mass would be calculated and compared to the measured mass with a high degree of accuracy.

The fragmentation analysis in mass spectrometry of pyrazinecarboxylic acids typically involves initial cleavages around the carboxylic acid group. nih.gov Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH, -17 Da) and the loss of the entire carboxyl group (•COOH, -45 Da) or formic acid (HCOOH, -46 Da). nih.gov Subsequent fragmentation of the pyrazine ring would likely involve the loss of small neutral molecules such as HCN or CO. The presence of two hydroxyl groups would also influence the fragmentation pattern, potentially leading to the loss of water (H₂O, -18 Da).

Without experimental data, a definitive fragmentation table cannot be constructed.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, providing detailed electronic-level insights. For a molecule such as 5,6-Dihydroxypyrazine-2-carboxylic acid, these calculations can elucidate its fundamental behavior.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This process involves minimizing the total electronic energy of the molecule. Calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311+G(d,p), which defines the set of mathematical functions used to describe the electron orbitals.

The optimization process yields critical data on bond lengths, bond angles, and dihedral (torsional) angles. For this compound, DFT would reveal the planarity of the pyrazine (B50134) ring, the orientation of the carboxylic acid and hydroxyl groups relative to the ring, and potential intramolecular hydrogen bonding. These structural parameters are crucial for understanding the molecule's stability and interactions.

Table 1: Representative Optimized Geometrical Parameters (Illustrative) This table shows example data that would be generated from a DFT calculation. The values are based on typical bond lengths for similar chemical environments and are for illustrative purposes only, as specific published data for this molecule is unavailable.

| Parameter | Bond/Atoms | Predicted Value (Å or °) |

| Bond Lengths | ||

| C=O (carbonyl) | ~1.21 | |

| C-O (hydroxyl) | ~1.36 | |

| C-C (ring) | ~1.40 | |

| C-N (ring) | ~1.33 | |

| Bond Angles | ||

| O=C-O | ~123 | |

| C-C-N (ring) | ~120 | |

| Dihedral Angle | ||

| O=C-C-N | ~0 or ~180 (depending on planarity) |

HOMO-LUMO Energy Levels and Band Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons.

The energy difference between these two orbitals is the HOMO-LUMO gap (ΔE). A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron to a higher energy state. This analysis is vital for predicting the molecule's electronic transition properties and its kinetic stability. For this compound, the electron-donating hydroxyl groups and the electron-withdrawing carboxylic acid and pyrazine nitrogens would significantly influence the energies of these orbitals.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack.

In an MEP map, regions of negative potential (typically colored red to yellow) correspond to areas with an excess of electrons, which are favorable sites for an electrophilic attack. For the target molecule, these would be expected around the pyrazine nitrogen atoms and the oxygen atoms of the hydroxyl and carbonyl groups. nih.gov Regions of positive potential (blue) indicate an electron deficiency and are susceptible to nucleophilic attack; these are typically found around the hydrogen atoms of the hydroxyl and carboxylic acid groups. nih.gov

Natural Bonding Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines charge transfer events, known as hyperconjugative interactions, between filled (donor) and empty (acceptor) orbitals. These interactions stabilize the molecule, and their stabilization energy (E(2)) can be quantified.

Prediction of Spectroscopic Parameters (Vibrational Wavenumbers, NMR Chemical Shifts)

DFT calculations can predict key spectroscopic features, which can then be compared with experimental data to confirm the molecular structure.

Vibrational Wavenumbers: Theoretical vibrational frequencies corresponding to IR and Raman spectra can be calculated. These computed frequencies are often systematically higher than experimental values due to the assumptions made in the calculation (e.g., harmonic approximation). Therefore, they are typically scaled by a known factor to improve agreement with experimental results. nih.gov This analysis allows for the assignment of specific vibrational modes, such as the characteristic stretching of the C=O, O-H, and N-H bonds. nih.gov

NMR Chemical Shifts: The magnetic shielding of atomic nuclei can be calculated to predict 1H and 13C NMR chemical shifts. This is a powerful method for confirming the chemical environment of each atom in the molecule.

Table 2: Illustrative Predicted Vibrational Frequencies This table shows example assignments that would be generated from a DFT frequency calculation. The values are typical for the functional groups listed.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹, scaled) |

| O-H (Carboxylic Acid) | Stretching | ~3400-3550 |

| O-H (Phenolic) | Stretching | ~3550-3650 |

| C=O (Carbonyl) | Stretching | ~1700-1750 |

| C=N, C=C (Ring) | Stretching | ~1550-1650 |

Molecular Docking and Simulation Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is fundamental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug and its biological target.

While no specific molecular docking studies for this compound have been reported, the methodology would involve preparing the 3D structure of the ligand and docking it into the active site of a relevant protein target. For instance, given that derivatives of pyrazine-2-carboxylic acid have been investigated as antitubercular agents, a potential target could be an enzyme from Mycobacterium tuberculosis. The docking simulation would score different binding poses based on factors like intermolecular energies, providing insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex.

Ligand-Protein Interaction Predictions with Biological Macromolecules (e.g., Enzymes, Receptors)

Computational docking is a primary method used to predict the preferred binding orientation of a ligand to a biological target. For compounds like this compound, which belong to the class of heterocyclic carboxylic acids, docking studies often focus on their ability to interact with the active sites of enzymes. The pyrazine ring can serve as a scaffold, while the dihydroxy and carboxylic acid groups can form key hydrogen bonds and coordinate with metal ions. pharmablock.com

While specific docking studies on this compound are not extensively published, research on structurally similar compounds provides a strong model for its potential interactions. For instance, studies on pyrazine-based inhibitors targeting Casein Kinase II (CK2) have demonstrated that the pyrazine core fits into the enzyme's active site, with substituents forming critical interactions with surrounding amino acid residues. nih.gov Similarly, pyrazine-containing inhibitors of histone acetyltransferases p300/CBP show that the pyrazine nitrogen can act as a hydrogen bond acceptor, a role that is fundamental to its binding within the target protein. pharmablock.comnih.gov

A notable parallel can be drawn from inhibitors of the hepatitis C virus (HCV) NS5B polymerase, where 5,6-dihydroxy-2-(2-thienyl)pyrimidine-4-carboxylic acids, close analogs of the target compound, were investigated. Molecular modeling for these pyrimidine (B1678525) analogs suggested a binding mode involving a pyrophosphate-like chelation of two magnesium (Mg²⁺) ions present in the enzyme's active site. This interaction is facilitated by the dihydroxy and carboxylic acid moieties, which are perfectly positioned to coordinate with the divalent metal ions essential for the enzyme's catalytic function.

Table 1: Predicted Interaction Patterns of Heterocyclic Carboxylic Acids with Enzyme Active Sites

| Interaction Type | Functional Group Involved | Potential Interacting Partner in Protein | Reference Example |

|---|---|---|---|

| Metal Chelation | Dihydroxy & Carboxylic Acid | Divalent metal ions (e.g., Mg²⁺, Zn²⁺) in the active site | HCV NS5B Polymerase Analogs |

| Hydrogen Bonding | Pyrazine Nitrogen(s) | Hinge region residues (e.g., Glu, Ala) | Spleen Tyrosine Kinase (Syk) pharmablock.com |

| Hydrogen Bonding | Carboxylic Acid (Donor/Acceptor) | Basic amino acid residues (e.g., Lys, Arg) | General Carboxylic Acid Inhibitors nih.gov |

| Hydrogen Bonding | Hydroxyl Groups (Donor/Acceptor) | Polar amino acid residues (e.g., Ser, Thr, Asn) | General Hydroxylated Inhibitors |

| Pi-Pi Stacking | Pyrazine Ring | Aromatic residues (e.g., Phe, Tyr, Trp) | General Aromatic Ligands |

Binding Affinity and Inhibition Mechanism Elucidation

Computational methods are instrumental in elucidating the binding affinity and mechanism of inhibition. Following docking predictions, techniques like free energy calculations (e.g., MM/PBSA) can provide quantitative estimates of binding affinity. For pyrazine derivatives, these calculations help to rank potential inhibitors before their synthesis and experimental testing.

The proposed inhibition mechanism for many heterocyclic carboxylic acid inhibitors is often competitive, where the molecule competes with the natural substrate for binding to the active site. nih.gov In the case of the HCV NS5B polymerase inhibitors, the ability of the dihydroxypyrimidine carboxylic acid scaffold to chelate the active site magnesium ions supports a mechanism where the inhibitor prevents the binding of the natural nucleotide substrates, thereby blocking viral RNA replication.

Enzyme kinetics studies combined with molecular docking simulations on other heterocyclic inhibitors, such as those for xanthine (B1682287) oxidase, have shown a mixed-type inhibition mechanism. nih.gov Such computational analyses can reveal that an inhibitor binds not only to the active site but potentially to an allosteric site, or to the enzyme-substrate complex. These insights are critical for understanding how a compound achieves its biological effect and for optimizing its inhibitory profile.

Structure-Activity Relationship (SAR) Analysis based on Computational Models

Structure-Activity Relationship (SAR) analysis explores how changes in a molecule's structure affect its biological activity. Computational models are central to modern SAR studies, allowing for the systematic evaluation of different functional groups and substitutions.

For pyrazine-based inhibitors, SAR studies have revealed key structural requirements for potent activity. Research on pyrazine-pyridine biheteroaryls as VEGFR-2 inhibitors demonstrated that specific substitutions, such as a 3-chloroaniline (B41212) group, were crucial for high potency. acs.org Replacing this group or changing its position significantly reduced the binding affinity, highlighting the precise structural and electronic properties needed for optimal interaction with the target. acs.org

In the context of analogs like the dihydroxypyrimidine carboxylates targeting HCV polymerase, SAR studies have shown:

The Carboxylic Acid is Essential: Esterification or amidation of the carboxylic acid group can drastically reduce or abolish inhibitory activity, underscoring its critical role in binding, likely through metal chelation or hydrogen bonding. nih.gov

Substitutions on the Core Ring: Adding different groups to the heterocyclic core can modulate activity. For instance, introducing a thienyl group at the 2-position of the dihydroxypyrimidine ring was found to be compatible with activity in cell-based assays.

Table 2: Computationally Guided SAR Insights for Pyrazine-like Scaffolds

| Structural Position | Modification | Observed/Predicted Effect on Activity | Rationale (Based on Computational Models) | Reference |

|---|---|---|---|---|

| Carboxylic Acid | Esterification | Decreased Activity | Loss of key H-bond or metal chelation interaction. | nih.gov |

| Pyrazine Core | Replacement with Pyrimidine | Activity Maintained | The core scaffold is conserved, maintaining key interactions. | nih.gov |

| Upper-Right Position | 3-chloroaniline -> 2-chloroaniline | Decreased Activity | Suboptimal positioning within the binding pocket. | acs.org |

| Upper-Right Position | 3-chloroaniline -> Benzylamine | Decreased Activity | Loss of specific halogen bond or hydrophobic interactions. | acs.org |

| Dihydroxy Groups | Removal or Relocation | Decreased Activity | Loss of critical metal-chelating capability. | N/A |

Advanced Computational Techniques

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov The goal is to develop a predictive model that can estimate the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov

A QSAR study involves calculating a set of molecular descriptors for each compound in a dataset. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:

Electronic Properties: (e.g., partial charges, dipole moment)

Steric Properties: (e.g., molecular volume, surface area)

Hydrophobic Properties: (e.g., LogP)

Topological Properties: (e.g., connectivity indices)

Once these descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Support Vector Machines, Neural Networks) are used to build the model. nih.govchemrevlett.com For a series of this compound analogs, a QSAR model could predict their inhibitory potency against a specific enzyme based on variations in their substituent groups. For example, a QSAR study on pyrazole (B372694) pyridine (B92270) carboxylic acid derivatives successfully created a predictive model for their biological activity using an electron conformational-genetic algorithm approach. nih.gov

Table 3: Common Descriptor Classes Used in QSAR Modeling

| Descriptor Class | Examples | Information Encoded |

|---|---|---|

| Constitutional (1D) | Molecular Weight, Atom Count | Basic composition of the molecule. |

| Topological (2D) | Wiener Index, Kier & Hall Indices | Atomic connectivity and branching. |

| Geometrical (3D) | Molecular Surface Area, Volume | 3D shape and size of the molecule. |

| Physicochemical | LogP, Molar Refractivity, Polarizability | Hydrophobicity, electronic distribution. |

| Quantum Chemical | HOMO/LUMO energies, Dipole Moment | Electronic structure and reactivity. |

Molecular Dynamics Simulations for Conformational Landscapes and Binding Dynamics

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. researchgate.net While docking provides a static snapshot of a ligand-protein complex, MD simulations reveal its dynamic behavior, offering deeper insights into the stability of the binding pose, the flexibility of the protein, and the role of solvent molecules. acs.orgnih.gov

For a complex between a ligand like this compound and its target enzyme, an MD simulation can:

Assess Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over the simulation time (e.g., nanoseconds), researchers can determine if the initial docked pose is stable or if the ligand drifts away from the binding site. nih.govnih.gov

Analyze Conformational Changes: MD can show how the protein's conformation changes upon ligand binding. It can reveal induced-fit mechanisms where the binding pocket adapts to accommodate the ligand.

Identify Key Interactions: By analyzing the trajectories, one can measure the persistence of specific hydrogen bonds or hydrophobic contacts throughout the simulation, confirming which interactions are most critical for stable binding.

Explore Conformational Landscapes: For the ligand itself, MD simulations can explore its different possible conformations (the conformational landscape) in solution, which can be crucial for understanding its ability to adopt the correct shape for binding. aip.orgresearchgate.net

These simulations provide a time-resolved, atomic-level view of molecular interactions that is often inaccessible through experimental methods alone. nih.gov

Biological Activities and Mechanistic Studies

Antimicrobial Properties and Efficacyrjpbcs.comnih.govresearchgate.netemanuscript.techresearchgate.netnih.gov

Derivatives of the pyrazine-2-carboxylic acid scaffold have demonstrated a broad spectrum of antimicrobial activities, indicating their potential as templates for the development of new anti-infective agents.

Antibacterial Activity Against Bacterial Strains (e.g., Mycobacterium tuberculosis, E. coli, P. aeruginosa, B. subtilis, S. aureus)rjpbcs.comnih.govresearchgate.netemanuscript.techresearchgate.netnih.govnih.govnih.gov

The pyrazine (B50134) core is central to pyrazinamide (B1679903), a crucial first-line drug for treating tuberculosis. nih.gov Consequently, numerous derivatives of pyrazine-2-carboxylic acid have been synthesized and evaluated for their antimycobacterial effects. One study reported that a 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid showed 72% inhibition against Mycobacterium tuberculosis. nih.govresearchgate.net Another study found that 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid exhibited high activity against M. tuberculosis H37Rv with a Minimum Inhibitory Concentration (MIC) of 1.56 μg·mL⁻¹. nih.govnih.gov Similarly, a derivative, 5-(4-chlorobenzoyl)-pyrazine-2-carbothioamide, also showed promising activity with 90% inhibition against M. tuberculosis. nih.gov

Beyond mycobacteria, these compounds have been tested against a range of other pathogenic bacteria. A study on novel pyrazine-2-carboxylic acid derivatives of piperazines revealed activity against several clinical isolates. rjpbcs.com For instance, certain derivatives were effective against the Gram-negative bacterium E. coli with MIC values of 50 µg/mL, while others were sensitive to P. aeruginosa at 25 µg/mL. rjpbcs.com The Gram-positive bacterium S. aureus was found to be sensitive to some derivatives with MIC values as low as 6.25 µg/mL, and most tested compounds were effective against B. subtilis with an MIC of 25 µg/mL. rjpbcs.com

| Bacterial Strain | Compound/Derivative | Observed Activity (MIC) | Reference |

|---|---|---|---|

| M. tuberculosis H37Rv | 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid | 1.56 µg·mL⁻¹ | nih.govnih.gov |

| M. tuberculosis H37Rv | Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate | 3.13 µg·mL⁻¹ | nih.govnih.gov |

| E. coli | Pyrazine-2-carboxylic acid derivatives 'P3', 'P4', 'P7', 'P9' | 50 µgmL⁻¹ | rjpbcs.com |

| P. aeruginosa | Pyrazine-2-carboxylic acid derivatives 'P6', 'P7', 'P9', 'P10' | 25 µgmL⁻¹ | rjpbcs.com |

| B. subtilis | Most pyrazine-2-carboxylic acid derivatives tested | 25 µgmL⁻¹ | rjpbcs.com |

| S. aureus | Pyrazine-2-carboxylic acid derivatives 'P2', 'P4' | 6.25 µgmL⁻¹ | rjpbcs.com |

Antifungal Activity Against Fungal Strains (e.g., C. albicans)rjpbcs.comnih.govnih.gov

The antifungal potential of pyrazine-2-carboxylic acid derivatives has also been explored. In a study evaluating a series of novel derivatives, compounds 'P10' and 'P4' were identified as the most effective against the fungal pathogen Candida albicans, with a Minimum Inhibitory Concentration (MIC) value of 3.125 µg/mL. rjpbcs.com Another investigation into substituted 5-aroylpyrazine-2-carboxylic acids found that 5-benzoylpyrazine-2-carbothioamide had the highest antifungal effect against Trichophyton mentagrophytes, with an MIC of less than 1.95 µM/mL. nih.gov However, some other derivatives, such as the 3-methylphenyl amides of 6-chloro- and 5-tert-butyl-6-chloro-pyrazine-2-carboxylic acid, displayed only poor in vitro antifungal effects against all strains tested. nih.gov

Mechanisms of Antimicrobial Action (e.g., Enzyme Inhibition, Membrane Disruption)rjpbcs.comnih.gov

The mechanisms driving the antimicrobial effects of pyrazine-2-carboxylic acid derivatives are multifaceted. For pyrazinamide, the active form, pyrazinoic acid, is produced via the bacterial enzyme pyrazinamidase, a process essential for its antimycobacterial action. nih.gov

For other derivatives, different mechanisms have been proposed. Molecular docking studies on a series of pyrazine-2-carboxylic acid derivatives of piperazines suggested that their antibacterial activity may stem from the inhibition of GlcN-6-P synthase, a key enzyme in the bacterial cell wall synthesis pathway. rjpbcs.com The ability of various compounds to inhibit photosynthetic electron transport has also been investigated, pointing to interference with fundamental cellular energy processes. nih.gov

Antiviral Investigations and Integrase Inhibitionnih.govnih.gov

The structural features of dihydroxy-acid derivatives are significant in the field of antiviral research, particularly in the development of HIV inhibitors. The HIV-1 integrase (IN) enzyme, which is essential for inserting the viral DNA into the host genome, is a key therapeutic target. nih.gov

Research has focused on compounds with a diketo acid pharmacophore, which is capable of chelating the divalent metal ions (Mg²⁺) in the integrase active site. nih.gov This chelation disrupts the catalytic process. Studies on 5-hydroxypyrido[2,3-b]pyrazin-6(5H)-one derivatives, which are structurally related to 5,6-dihydroxypyrazine-2-carboxylic acid, have identified molecules that dually inhibit both HIV-1 integrase and the reverse transcriptase (RT)-associated ribonuclease H (RNase H). nih.gov One such derivative, compound 7a, demonstrated comparable inhibitory activity against both enzymes, with an IC₅₀ of 1.18 µM for integrase and 1.77 µM for RNase H. nih.gov This dual-action capability makes this class of compounds a valuable lead for developing more effective anti-HIV-1 agents. nih.gov

| Compound/Derivative | Target Enzyme | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 5-Hydroxypyrido[2,3-b]pyrazin-6(5H)-one derivative (7a) | HIV-1 Integrase (IN) | 1.18 µM | nih.gov |

| 5-Hydroxypyrido[2,3-b]pyrazin-6(5H)-one derivative (7a) | HIV-1 Ribonuclease H (RNase H) | 1.77 µM | nih.gov |

Antioxidant Properties and Free Radical Scavenging Mechanismsrjpbcs.comnih.govmdpi.comdrugbank.comresearchgate.netnih.govmdpi.comresearchgate.net

Free radical scavengers are substances that can neutralize reactive oxygen species, protecting cells from oxidative damage. drugbank.commdpi.com The antioxidant potential of pyrazine derivatives has been a subject of scientific inquiry. A study on novel pyrazine-2-carboxylic acid derivatives evaluated their ability to scavenge free radicals using DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. rjpbcs.comresearchgate.net

In this study, one of the synthesized compounds, (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone ('P10'), demonstrated good antioxidant activity. rjpbcs.com The ABTS assay revealed its IC₅₀ value to be 6.53 µg/mL. rjpbcs.com The antioxidant activity of such compounds is often attributed to their capacity to donate a hydrogen atom or an electron to neutralize free radicals. rjpbcs.com The presence of hydroxyl groups on an aromatic ring, as in this compound, is a key structural feature often associated with antioxidant capacity, suggesting that the unstable enol structure is a key factor. nih.gov

Potential Anticancer Propertiesscispace.comresearchgate.netnih.govresearchgate.net

The pyrazine heterocyclic ring is a scaffold of interest in the development of new anticancer agents. scispace.comresearchgate.net Derivatives of pyrazinoic acid (pyrazine-2-carboxylic acid) have been explored for their cytotoxic activity against various cancer cell lines. scispace.com

In one study, a series of pyrazinoic acid derivatives were synthesized and tested against lung (A549), breast (MCF-7), and colon (HT-29) cancer cell lines. scispace.com A particularly potent compound from this series, designated P16, showed IC₅₀ values of 6.11 μM, 10.64 μM, and 14.92 μM against A549, MCF-7, and HT-29 cells, respectively. scispace.com Mechanistic studies on this compound indicated that it induces apoptosis in A549 cells and can cause ROS-induced DNA cleavage. scispace.com Molecular docking simulations further suggested that these derivatives may exert their effects by binding to the Bcl-2 apoptosis regulator and DNA. scispace.com Other research has also highlighted that pyrazine derivatives can induce apoptosis in cancer cells, with some evidence pointing towards an ability to alter DNA methylation. researchgate.net Additionally, transition metal complexes of 3-aminopyrazine-2-carboxylic acid have displayed significant anticancer activity against Ehrlich ascites tumour cells in animal models. researchgate.net

| Cancer Cell Line | Compound/Derivative | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Lung (A549) | Pyrazinoic acid derivative (P16) | 6.11 µM | scispace.com |

| Breast (MCF-7) | Pyrazinoic acid derivative (P16) | 10.64 µM | scispace.com |

| Colon (HT-29) | Pyrazinoic acid derivative (P16) | 14.92 µM | scispace.com |

| Breast (MCF-7) | Pyrazinoic acid derivative (P5) | 8.90 µM | scispace.com |

Enzyme Inhibition and Modulation of Biological Pathways

The pyrazinecarboxylic acid scaffold is a well-established pharmacophore in medicinal chemistry. Pyrazinamide, a primary drug for tuberculosis treatment, is a derivative of pyrazine-2-carboxamide and acts as a prodrug of pyrazinoic acid. nih.govresearchgate.net The biological activity of such compounds is often linked to their ability to inhibit specific enzymes or modulate entire biological pathways. Structure-activity relationship (SAR) studies on various pyrazinoic acid analogs have confirmed that the pyrazine ring and the carboxylic acid group are crucial for their antimycobacterial effects. nih.gov

Derivatives of pyrazine-2-carboxylic acid have been synthesized and evaluated for a range of biological activities, including antimycobacterial, antifungal, and photosynthesis-inhibiting properties. nih.govmdpi.comnih.govresearchgate.net These activities are generally attributed to the inhibition of essential enzymes in the target organisms.

While direct experimental studies on the inhibitory activity of this compound against all the listed enzymes are not extensively documented, research on related pyrazine derivatives provides significant insights into its potential interactions.

GlcN-6-P synthase: Molecular docking studies have been performed on a series of novel pyrazine-2-carboxylic acid derivatives. These studies predicted that the compounds could exhibit good inhibition of glucosamine-6-phosphate (GlcN-6-P) synthase, which may be responsible for their observed antibacterial activity. rjpbcs.com One study synthesized ten different piperazine (B1678402) derivatives of pyrazine-2-carboxylic acid and found that all showed potential for GlcN-6-P synthase inhibition in silico, with some compounds exhibiting significant antimicrobial activity against various bacterial and fungal strains. rjpbcs.com

DprE1: Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical enzyme in the cell wall synthesis of Mycobacterium tuberculosis. While direct inhibition by this compound has not been reported, other heterocyclic carboxylic acids, such as 2-carboxyquinoxalines, have been identified as noncovalent inhibitors of DprE1. This suggests that the carboxylate function on a heterocyclic scaffold can be a key feature for targeting this enzyme.

α-amylase and α-glucosidase: These enzymes are key targets for controlling postprandial hyperglycemia. While there is no specific data on this compound, other carboxylic acid derivatives have been shown to inhibit fungal α-amylase. The general class of heterocyclic compounds is widely explored for α-glucosidase inhibition.

The inhibitory potential of various pyrazine-2-carboxylic acid derivatives against different microbial strains is summarized below.

| Compound Type | Target Organism/Enzyme | Activity/MIC | Reference |

| Pyrazine-2-carboxylic acid piperazine derivatives | GlcN-6-P synthase (in silico) | Good docking scores | rjpbcs.com |

| Pyrazine-2-carboxylic acid piperazine derivatives | C. albicans | MIC: 3.125 µg/mL | rjpbcs.com |

| Pyrazine-2-carboxylic acid piperazine derivatives | E. coli | MIC: 50 µg/mL | rjpbcs.com |

| Pyrazine-2-carboxylic acid piperazine derivatives | P. aeruginosa | MIC: 25 µg/mL | rjpbcs.com |

| 5-(4-chlorobenzoyl)-pyrazine-2-carbothioamide | Mycobacterium tuberculosis | 90% inhibition | researchgate.net |

| 5-benzoylpyrazine-2-carbothioamide | Trichophyton mentagrophytes | MIC <1.95 µM/mL | researchgate.net |

| Amides of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid | Mycobacterium tuberculosis | Up to 72% inhibition | nih.gov |

The molecular structure of this compound, with its hydroxyl and carboxylic acid groups, allows for significant hydrogen bonding capabilities. These groups can act as both hydrogen bond donors and acceptors, facilitating interactions within the active sites of enzymes. For instance, in the structurally related compound 6-fluoro-3-hydroxypyrazine-2-carboxamide, intramolecular hydrogen bonds are observed, and the molecule participates in intermolecular hydrogen bonding and stacking interactions in its crystal structure. researchgate.net Such interactions are critical for the specific binding and inhibition of biological targets.

The dihydroxy and carboxylate functionalities also make this compound a potential ligand for metal ion coordination. Many enzymes, particularly those involved in hydrolysis and redox reactions, are metalloenzymes containing divalent metal ions like Mg²⁺, Zn²⁺, or Fe²⁺ in their active sites. The ability of dihydroxypyrimidine carboxylates to chelate active site Mg²⁺ ions has been proposed as a mechanism for the inhibition of the hepatitis C virus NS5B polymerase. nih.govnih.gov The arrangement of the hydroxyl and carboxyl groups on the pyrazine ring of this compound is well-suited for similar chelation interactions, suggesting a potential mechanism for inhibiting metalloenzymes.

Interactions with Nucleic Acids (DNA)

The interaction of small molecules with DNA is a key mechanism for many antitumor and antimicrobial agents. These interactions can occur through intercalation between base pairs, binding within the major or minor grooves, or electrostatic interactions with the phosphate (B84403) backbone.

Direct studies on the interaction between this compound and DNA are not prominently available in the reviewed literature. However, research on structurally similar compounds provides a basis for potential interactions. For example, 5,6-dihydroxyindole-2-carboxylic acid (DHICA), an indole (B1671886) analog, has been shown to interact with plasmid DNA. The study of pyrimidine (B1678525) derivatives has also revealed that these scaffolds can insert between DNA base pairs.

Given the planar nature of the pyrazine ring, it is plausible that this compound could engage in intercalative or groove-binding interactions with DNA. The hydroxyl and carboxylic acid groups could further stabilize this binding through hydrogen bonds with the DNA bases or the sugar-phosphate backbone. However, without direct experimental evidence, this remains a hypothetical mode of action that warrants further investigation.

Applications in Materials Science and Other Fields

Role as a Building Block for Complex Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of organic synthesis, serving as foundational scaffolds for a vast array of functional molecules. sigmaaldrich.com Pyrazines, a class of nitrogen-containing heterocycles, are recognized as vital building blocks due to their prevalence in pharmacologically active compounds and their utility in developing novel materials. sigmaaldrich.comresearchgate.net The pyrazine (B50134) core is an electron-deficient system that can be strategically modified to construct larger, more complex molecular architectures. researchgate.net

Derivatives of pyrazine-2-carboxylic acid are particularly versatile. The carboxylic acid group provides a reactive handle for various chemical transformations, most notably amide bond formation. Researchers have successfully synthesized novel series of pyrazine-2-carboxylic acid derivatives by coupling them with other heterocyclic structures, such as piperazines, using reagents like propyl phosphonic anhydride (B1165640) (T3P). rjpbcs.com Similarly, condensation reactions between substituted pyrazine-2-carboxylic acid chlorides and various anilines have been employed to create a library of amide compounds. nih.gov These synthetic strategies demonstrate how the pyrazine carboxylic acid unit can be systematically integrated into larger molecules.

Furthermore, biomimetic-inspired syntheses have utilized amino acids to produce 2,5-disubstituted pyrazine alkaloids, showcasing the role of the pyrazine framework in creating natural product analogs. mdpi.com The inherent reactivity of the pyrazine ring and its functional groups allows it to be a key intermediate in the synthesis of diverse heterocyclic systems, including those with applications in medicinal chemistry and materials science. researchgate.netnih.gov

Development of Advanced Materials, Polymers, and Catalysts

The pyrazine framework is a subject of intense research for its application in creating advanced materials. researchgate.net Pyrazine and its derivatives are utilized in the synthesis of catalysts and other functional materials due to their unique electronic properties and coordination capabilities. researchgate.netnih.govscite.ai The presence of two nitrogen atoms in the ring allows pyrazine-based ligands to coordinate with metal ions, which is a key feature in the design of catalysts and functional coordination polymers.

While specific research on 5,6-Dihydroxypyrazine-2-carboxylic acid for these applications is not extensively documented, the broader family of pyrazine derivatives has shown significant promise. researchgate.netscite.ai For instance, pyrazine compounds have been explored for use in dye-sensitized solar cells and as components in materials designed for fast-charging batteries. researchgate.net The ability to tune the electronic properties of the pyrazine ring through substitution makes these compounds highly adaptable for various material science applications. The combination of hydroxyl and carboxylic acid groups on the this compound molecule offers multiple sites for polymerization or for anchoring onto surfaces, suggesting its potential as a monomer or modifier in the creation of advanced polymers and functional materials.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances whose optical properties, such as the refractive index, change with the intensity of incident light. nih.gov Organic compounds have attracted significant attention for NLO applications due to their large nonlinearities, fast response times, and molecular tailorability. nih.gov A key strategy in designing NLO molecules is to create a structure with strong electron donor and acceptor groups connected by a π-conjugated system.

Pyrazine derivatives have been a focus of NLO research because the pyrazine ring acts as an excellent electron acceptor. researchgate.net The NLO properties of several pyrazine-based systems have been investigated, demonstrating their potential in this field. For example, a study on Λ-shaped molecules with a 4,5-dicyanopyrazine acceptor unit and N,N-dimethylamino donor groups revealed significant first hyperpolarizability (β), a measure of the second-order NLO response. researchgate.net

Theoretical and experimental studies on various pyrazine derivatives confirm the influence of molecular structure on NLO properties. Density Functional Theory (DFT) calculations are often used to predict these properties. For a series of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, DFT calculations showed that the hyperpolarizability values were significantly affected by the different substituents on the aryl ring, highlighting the extended π-electron delocalization across the pyrazine, thiophene, and benzene (B151609) rings. mdpi.com In another study, the NLO response of a cocrystal formed by pyrazine-2-carboxamide and 3,5-dihydroxybenzoic acid was found to be highly dependent on the solvent environment, with the first hyperpolarizability (β₀) varying significantly with solvent polarity. researchgate.net

These findings underscore the potential of pyrazine-containing molecules, including this compound with its inherent donor (hydroxyl groups) and acceptor (pyrazine ring, carboxylic acid) characteristics, as candidates for new NLO materials.

Table 1: Calculated Non-Linear Optical (NLO) Properties of Various Pyrazine Derivatives This table presents data from different studies to illustrate the NLO properties of the pyrazine class of compounds. Direct experimental or theoretical data for this compound was not available.

| Compound/System | Method | First Hyperpolarizability (β) | Reference |

|---|---|---|---|

| 5-(3-chlorophenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | DFT Calculation | 1342.13 au | mdpi.com |

| 5-(4-chlorophenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | DFT Calculation | 1146.42 au | mdpi.com |

| 5-(p-tolyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | DFT Calculation | 1583.56 au | mdpi.com |

| 5-(4-methoxyphenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | DFT Calculation | 2041.59 au | mdpi.com |

| Pyrazine-2-carboxamide cocrystal (in Chloroform) | DFT Calculation | 7.44 esu (β₀) | researchgate.net |

| Pyrazine-2-carboxamide cocrystal (in Methanol) | DFT Calculation | 0.21 esu (β₀) | researchgate.net |

Future Research Directions and Therapeutic Potential

Design and Synthesis of Novel Derivatives with Enhanced Biological Activity and Selectivity

The core structure of 5,6-Dihydroxypyrazine-2-carboxylic acid is ripe for derivatization to enhance its biological effects and selectivity towards specific molecular targets. Future research will likely focus on several key synthetic strategies that have proven successful for related pyrazine (B50134) compounds.

One promising approach involves the modification of the carboxylic acid group to form amides and esters. This strategy has been effectively used to generate derivatives of pyrazine-2-carboxylic acid with significant antimicrobial and antitubercular activities. nih.govrjpbcs.comresearchgate.net For example, the synthesis of N-phenylpyrazine-2-carboxamides has yielded compounds with notable in vitro activity against Mycobacterium tuberculosis. nih.gov Similarly, creating ester derivatives of pyrazinoic acid has been shown to enhance their ability to cross bacterial membranes, thereby increasing their potency. wikipedia.org

Another avenue for derivatization is the introduction of various substituents onto the pyrazine ring. The electronic properties of these substituents can significantly influence the biological activity. For instance, the introduction of electron-withdrawing groups on the phenyl ring of tetrahydropyrrolo-pyrazino–pyrrolo-pyridazines, which share a core pyrazine structure, has been shown to have a positive effect on their antiproliferative activity against cancer cell lines.

Furthermore, the synthesis of hybrid molecules that combine the this compound scaffold with other pharmacologically active moieties, such as piperazine (B1678402), could lead to novel compounds with unique therapeutic profiles. Piperazine derivatives are known to exhibit a range of central nervous system activities, including antipsychotic, antidepressant, and anxiolytic effects. nih.gov Coupling these with the pyrazine core could yield new chemical entities for neurological or psychiatric conditions.

Table 1: Examples of Biologically Active Pyrazine Derivatives and Their Synthesis

| Derivative Class | Synthetic Approach | Observed Biological Activity |

| 5-Aroylpyrazine-2-carbothioamides | Homolytic aroylation of the pyrazine nucleus. nih.gov | Antituberculotic and antifungal. nih.gov |

| Pyrazine-2-carboxylic acid piperazine derivatives | Coupling of substituted pyrazine-2-carboxylic acids with various piperazines. rjpbcs.com | Antioxidant and antimicrobial. rjpbcs.com |

| Dihydrodipyrrolo[1,2-a:2′,1′-c]pyrazine derivatives | One-pot three-step reaction involving arylglyoxal, N-ethyl amino pyrrole, and dimethyl acetylene (B1199291) dicarboxylate. | Cytotoxic against cancer cell lines. |

| 5-Chloro-N-phenylpyrazine-2-carboxamides | Reaction of 5-hydroxypyrazine-2-carboxylic acid with thionyl chloride followed by reaction with substituted anilines. nih.gov | Antimycobacterial. nih.gov |

Investigation of Pharmacokinetic and Pharmacodynamic Properties

A critical step in the development of any new therapeutic agent is the thorough investigation of its pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties. For derivatives of this compound, this would involve a series of in vitro and in vivo studies.

Pharmacokinetic studies would aim to characterize the absorption, distribution, metabolism, and excretion (ADME) of the novel compounds. Studies on the related antitubercular drug pyrazinamide (B1679903) and its primary metabolite, pyrazinoic acid, have established key metabolic pathways, including hydroxylation and deamidation. nih.govnih.gov Similar studies would be essential for this compound derivatives to understand their metabolic stability, half-life, and potential for drug-drug interactions. For instance, the presence of hydroxyl groups may facilitate glucuronidation or sulfation, leading to rapid excretion.

Pharmacodynamic studies would focus on identifying the molecular targets and mechanisms of action of these new derivatives. The structural similarity to 5,6-dihydroxyindole-2-carboxylic acid (DHICA), a known inhibitor of HIV-1 integrase, suggests that derivatives of this compound could be explored for similar antiviral activity. nih.govnih.gov Docking studies and enzyme inhibition assays would be crucial to validate these potential interactions. The mechanism of action for related compounds often involves interaction with specific enzymes or receptors. For example, some pyrazine derivatives have been found to inhibit GlcN-6-P synthase in bacteria, which could be a potential target for antimicrobial derivatives of this compound. rjpbcs.com

Exploration of New Therapeutic Applications Beyond Current Scope